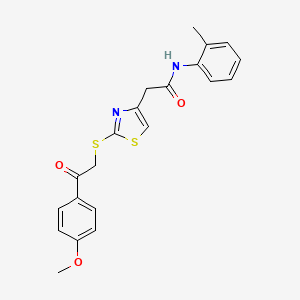

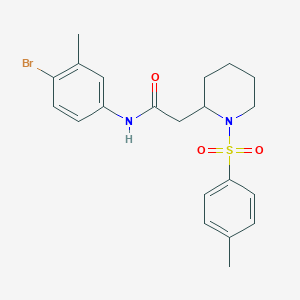

2-(2-((2-(4-甲氧基苯基)-2-氧代乙基)硫基)噻唑-4-基)-N-(邻甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

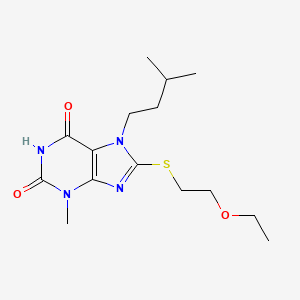

The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a derivative of thiazole, a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen. This particular compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on thiazolidine derivatives with potential antioxidant, anti-inflammatory, and hypoglycemic activities, which suggests that the compound may also possess similar biological properties due to its structural similarities.

Synthesis Analysis

The synthesis of related thiazolidine derivatives is described in the provided papers. These compounds are synthesized using conventional, mild reaction conditions and are accomplished in good yields. The synthesis typically involves multiple steps, starting from readily available precursors and proceeding through a series of reactions that build the desired thiazolidine core and introduce various substituents to achieve the target molecules .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a 1,3-thiazolidin-5-yl moiety, which is a ring structure containing both sulfur and nitrogen atoms. This core is often functionalized with various substituents that can influence the compound's biological activity. In the case of the compound , the presence of a 4-methoxyphenyl group and an o-tolyl group suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine derivatives typically include the formation of the thiazolidine ring, followed by the introduction of various substituents. The reactions may involve nucleophilic substitutions, condensations, and other transformations that are common in the synthesis of heterocyclic compounds. The specific reactions for the compound are not detailed in the provided papers, but they likely follow similar synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The presence of substituents like methoxy and tolyl groups can affect these properties by altering the compound's polarity and steric hindrance. The provided papers do not detail the physical and chemical properties of the specific compound , but they do suggest that the synthesized derivatives possess significant biological activities, which may be attributed to their favorable physicochemical characteristics .

科学研究应用

晶体结构分析

已对2-(2-((2-(4-甲氧基苯基)-2-氧乙基)硫)噻唑-4-基)-N-(邻甲苯基)乙酰胺这种化合物的晶体结构进行了研究。特别是类似结构如(Z)-2-[2-(吗啉-4-基)-2-氧乙基亚)噻唑烷-4-酮和(Z)-N-(4-甲氧基苯基)-2-(4-氧代噻唑烷-2-亚基)乙酰胺已经进行了分析,为分子构型和晶格内潜在相互作用提供了见解(Galushchinskiy, Slepukhin, & Obydennov, 2017)。

药理相互作用和分子对接研究

该化合物的衍生物,特别是结构中含有4-甲氧基苯基的衍生物,已显示出对COX-2酶的强抑制活性。进行了分子对接研究以支持分子的COX-2选择性,揭示了潜在的药理应用和分子水平上的相互作用动态(Ertas et al., 2022)。

抗癌和抗病毒特性

该化合物的衍生物也已被探索其抗癌特性。提出了一种“经济实惠”的合成方法,用于合成一种新型非凝聚吡唑啉基混合物,其中含有1,3,4-噻二唑和二氯乙酸基团。合成的化合物在抗癌活性研究中显示出有希望的结果(Yushyn, Holota, & Lesyk, 2022)。此外,该化合物的衍生物已经表现出对白血病细胞系生长的选择性抑制和对特定病毒菌株的显著抗病毒活性(Havrylyuk et al., 2013)。

属性

IUPAC Name |

2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-5-3-4-6-18(14)23-20(25)11-16-12-27-21(22-16)28-13-19(24)15-7-9-17(26-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIBELOZRHBZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)